

5-Ethylmorpholin-3-one: A Technical Guide on Potential Biological Activity

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Compound of Interest

Compound Name: 5-Ethylmorpholin-3-one

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Disclaimer: This document provides a comprehensive overview of the potential biological activities of **5-Ethylmorpholin-3-one** based on the known pharmacological profile of the morpholine and morpholin-3-one scaffolds. As of the latest literature review, specific experimental data on the biological activity of **5-Ethylmorpholin-3-one** is limited. Therefore, the information presented herein is largely predictive and intended to guide future research.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[1][2]} Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.^[1] The morpholin-3-one core, a derivative of morpholine, has also garnered interest for its potential biological activities. This technical guide focuses on the potential pharmacological profile of **5-Ethylmorpholin-3-one**, a specific derivative for which direct biological data is not yet widely available. By examining the established activities of related morpholine and morpholin-3-one analogs, we can extrapolate potential areas of interest for future investigation of this compound.

Physicochemical Properties of 5-Ethylmorpholin-3-one

A summary of the key physicochemical properties of **5-Ethylmorpholin-3-one** is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Source
CAS Number	77605-88-0	[3]
Molecular Formula	C ₆ H ₁₁ NO ₂	[3]
Molecular Weight	129.16 g/mol	[3]
SMILES	O=C1NC(CC)COC1	[3]

Potential Biological Activities

Based on the extensive body of research on morpholine-containing compounds, **5-Ethylmorpholin-3-one** could potentially exhibit a range of biological activities. The following sections outline these potential activities, supported by evidence from structurally related compounds.

Central Nervous System (CNS) Activity

The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4][5] Morpholine derivatives have been investigated for a variety of CNS targets, including:

- **Anxiolytic and Antidepressant Effects:** Some morpholine derivatives have shown potential as anxiolytic and antidepressant agents.[6]
- **Neuroprotective Properties:** The neuroprotective potential of morpholine-containing compounds has also been explored.[7]
- **Histamine H3 Receptor Inverse Agonism:** Novel morpholine ketone analogs have been identified as potent histamine H3 receptor inverse agonists with wake-promoting activity.[8]

The presence of the morpholin-3-one core in **5-Ethylmorpholin-3-one** suggests that it may interact with CNS targets. The ethyl group at the 5-position could influence its lipophilicity and,

consequently, its ability to cross the blood-brain barrier and interact with specific receptors or enzymes within the CNS.

Anti-inflammatory Activity

Morpholine derivatives have been extensively studied for their anti-inflammatory properties.^[7]^[9]^[10]^[11] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^[12]

Given that the morpholine ring is a key pharmacophore in many anti-inflammatory agents, it is plausible that **5-Ethylmorpholin-3-one** could exhibit similar activity. The ethyl substituent might modulate its binding affinity to inflammatory targets.

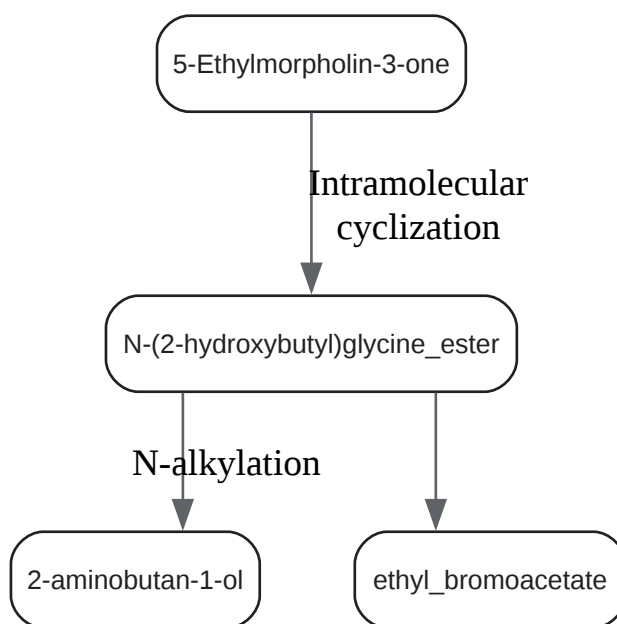
Anticancer Activity

The morpholine moiety is present in several anticancer drugs and experimental agents.^[11]^[13]^[14]^[15]^[16] The anticancer activity of morpholine derivatives is often attributed to their ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. For example, some morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.^[14]

The potential for **5-Ethylmorpholin-3-one** to act as an anticancer agent would depend on its ability to interact with specific molecular targets within cancer cells. The overall shape and electronic properties conferred by the ethylmorpholin-3-one structure would be critical for such interactions.

Proposed Synthesis

While a specific synthesis for **5-Ethylmorpholin-3-one** is not readily available in the literature, a plausible synthetic route can be proposed based on general methods for the synthesis of morpholin-3-ones. A potential retro-synthetic analysis is depicted below.



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Caption: Retrosynthetic analysis of **5-Ethylmorpholin-3-one**.

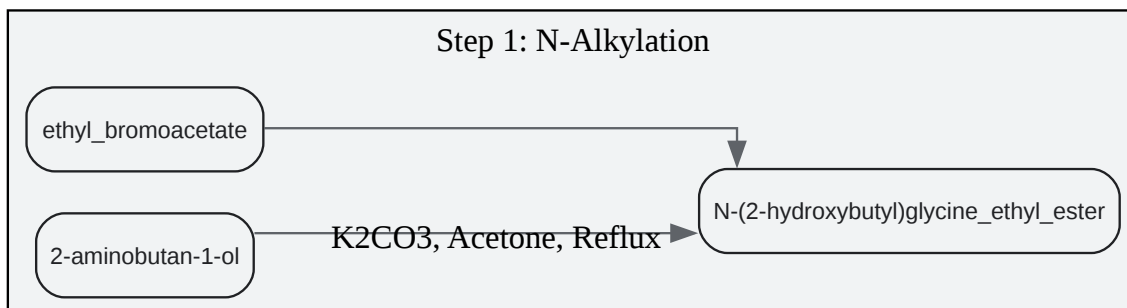
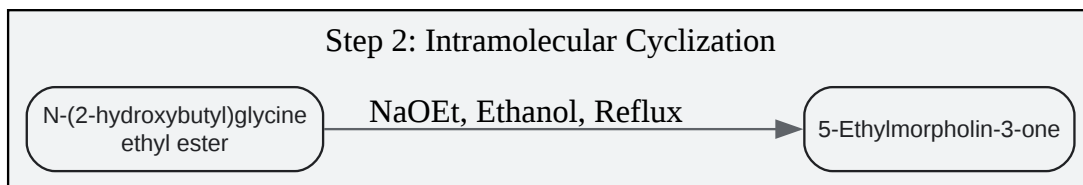
A potential forward synthesis based on this analysis is outlined in the experimental protocols section.

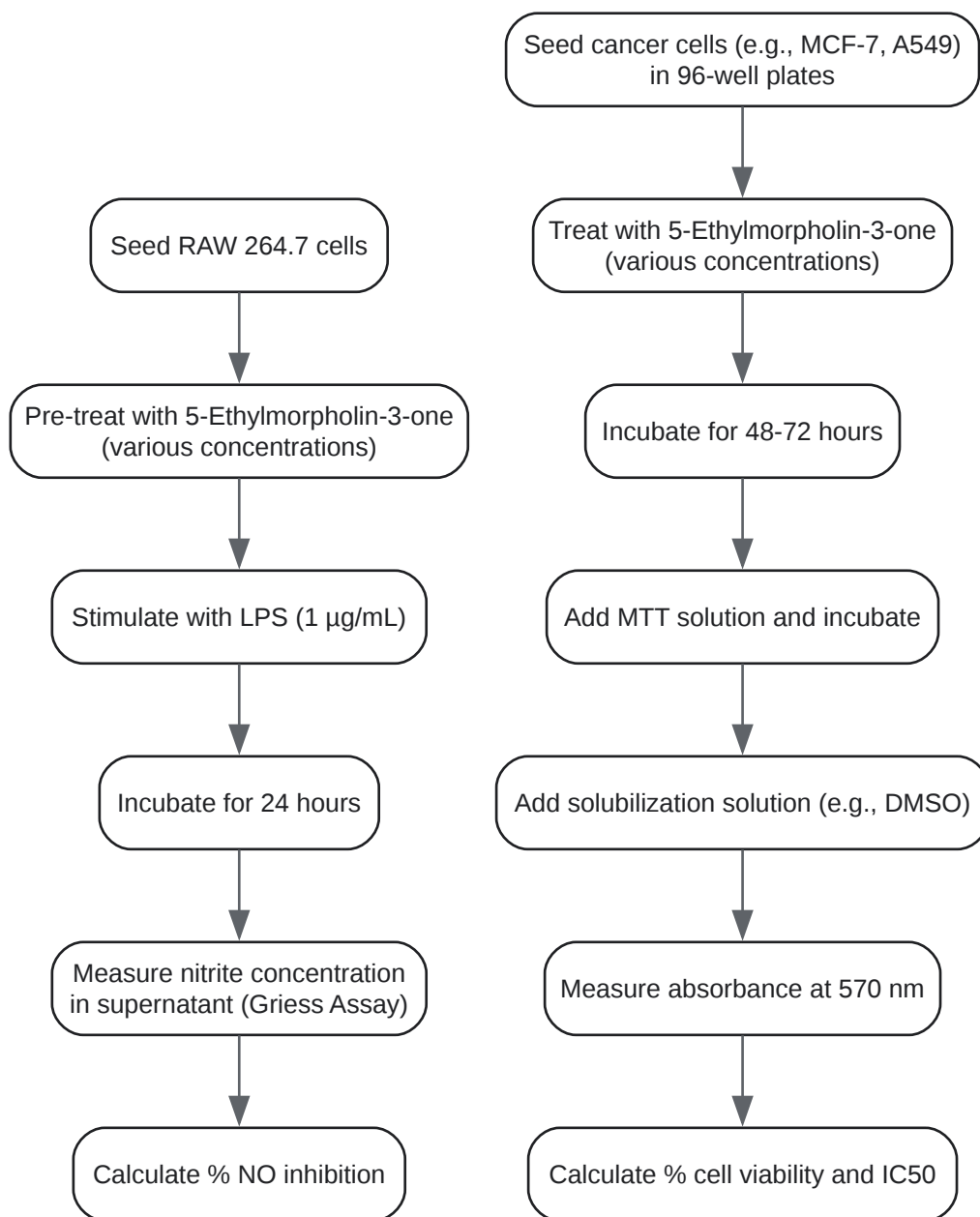
Experimental Protocols

The following are detailed, representative protocols for the synthesis of **5-Ethylmorpholin-3-one** and for the evaluation of its potential biological activities.

Proposed Synthesis of 5-Ethylmorpholin-3-one

This proposed synthesis involves a two-step process starting from 2-aminobutan-1-ol.





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